Fmoc-N-Me-Thr(tBu)-OH

Catalog No.
S726418
CAS No.
117106-20-4
M.F
C24H29NO5
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Thr(tBu)-OH

CAS Number

117106-20-4

Product Name

Fmoc-N-Me-Thr(tBu)-OH

IUPAC Name

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27)/t15-,21+/m1/s1

InChI Key

VIUVLZHFMIFLHU-VFNWGFHPSA-N

SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Synonyms

117106-20-4;Fmoc-N-Me-Thr(tBu)-OH;(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)butanoicacid;Fmoc-N-methyl-O-t-butyl-L-threonine;N-Fmoc-N-Methyl-O-tert-butyl-L-threonine;PubChem19052;SCHEMBL955882;TMA042;CTK3J1823;MolPort-006-701-288;ZINC2389704;ANW-56031;AKOS015837117;AKOS015908870;AN-7894;RTR-003069;AJ-35606;AK-41291;Fmoc-N-Alpha-Methyl-O-T-Butyl-L-Threonine;TR-003069;FT-0652956;ST24034083;ST51054923;M03390;I14-3469

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Peptide Synthesis

Fmoc-N-Me-Thr(tBu)-OH, also known as N-α-Fmoc-N-α-methyl-O-tert-butyl-L-threonine, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a method for chemically synthesizing peptides, which are chains of amino acids. Fmoc-N-Me-Thr(tBu)-OH contains the following key features for SPPS:

  • Fmoc protecting group: The Fmoc (Fluorenylmethoxycarbonyl) group protects the alpha-amino group of the threonine residue, allowing selective coupling with other amino acids during peptide chain assembly [].
  • N-methyl functionality: The N-methyl group on the threonine side chain modifies the natural amino acid, potentially affecting the peptide's biological properties, such as stability, conformation, and interaction with other molecules [].
  • tert-butyl (tBu) protecting group: The tert-butyl group protects the hydroxyl group on the threonine side chain, preventing unwanted side reactions during peptide synthesis [].

By incorporating Fmoc-N-Me-Thr(tBu)-OH into a peptide sequence, researchers can introduce N-methylated threonine residues, which can be crucial for studying the structure and function of modified peptides, including those with potential therapeutic applications [].

Research Applications

Fmoc-N-Me-Thr(tBu)-OH is used in various scientific research fields, including:

  • Development of novel peptide drugs: Researchers can use Fmoc-N-Me-Thr(tBu)-OH to synthesize peptides with N-methylated threonine residues, potentially leading to improved drug stability, potency, or selectivity [].
  • Study of protein-protein interactions: By incorporating N-methylated threonine into specific positions within a peptide, researchers can probe protein-protein interactions and understand how these interactions contribute to cellular processes [].
  • Investigation of enzyme function: N-methylated threonine can affect how enzymes bind to their substrates. Researchers can use Fmoc-N-Me-Thr(tBu)-OH to synthesize peptides containing N-methylated threonine to study enzyme function and develop new enzyme inhibitors.

Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl is a derivative of threonine, an essential amino acid, where the nitrogen atom has been methylated and the hydroxyl group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its chemical formula is C24_{24}H29_{29}NO5_{O_5}, with a molecular weight of approximately 411.49 g/mol . The compound is characterized by its bulky tert-butyl side chain, which contributes to its steric properties and influences its interactions in biological systems. The Fmoc group serves as a protective group, facilitating peptide synthesis by preventing premature reactions of the amino group.

Typical of amino acids and their derivatives. Key reactions include:

  • Peptide Coupling: The Fmoc protecting group can be removed under basic conditions, allowing for the coupling of this amino acid to other amino acids to form peptides.
  • Methylation Reactions: The N-methylation enhances the stability and bioavailability of peptides, making them more resistant to enzymatic degradation .
  • Deprotection: The Fmoc group can be removed using piperidine in a suitable solvent, revealing the free amine for further reactions.

The biological activity of Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl is primarily related to its role in peptide synthesis. N-methylation can enhance the pharmacological properties of peptides by increasing their resistance to proteolytic enzymes, thereby improving their bioavailability and half-life in vivo. Additionally, compounds like Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl may exhibit unique interactions with biological receptors due to their modified structure .

Synthesis of Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: Utilizing 2-chlorotrityl chloride resin as a temporary protecting group for the carboxylic acid. This method allows for high yields and purity through controlled reaction conditions .
  • Methylation Strategies: Employing dimethyl sulfate or methyl iodide as methylating agents during the synthesis process. These strategies have been shown to yield effective results in synthesizing N-methylated amino acids .
  • Fmoc Protection: The introduction of the Fmoc group can be performed using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyl) succinimide) in the presence of a base like diisopropylethylamine (DIEA) .

Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl has several applications:

  • Peptide Synthesis: It is widely used in the synthesis of peptides that require enhanced stability against enzymatic degradation.
  • Drug Development: The compound's unique properties make it suitable for developing pharmaceuticals with improved bioavailability.
  • Biochemical Research: It serves as a tool for studying protein interactions and structure-function relationships in various biological systems.

Several compounds share structural similarities with Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl, each exhibiting unique characteristics:

Compound NameStructure CharacteristicsUnique Features
Fmoc-N-Methyl-Alanine-OHSimple N-methylation without bulky side chainsLess steric hindrance than threonine derivative
Fmoc-N-Methyl-Leucine-OHLarger side chain compared to threonineEnhanced hydrophobic interactions
Fmoc-N-Methyl-Serine-OHHydroxyl group present but no tert-butylMore polar than threonine derivative
Fmoc-Threonine-OHUnmodified threonineLacks N-methylation effects

Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl stands out due to its combination of steric hindrance from the tert-butyl group and enhanced stability from N-methylation, making it particularly useful in peptide synthesis where resistance to degradation is crucial .

Molecular Architecture and Stereochemical Configuration

Fluorenylmethoxycarbonyl-N-Methyl-O-tert-butyl-L-threonine represents a synthetically modified amino acid derivative with the molecular formula C24H29NO5 and a molecular weight of 411.49 grams per mole [1] [2]. The compound exhibits a complex molecular architecture characterized by three distinct structural domains: the fluorenylmethoxycarbonyl protecting group, the N-methylated amino acid backbone, and the tert-butyl-protected hydroxyl functionality [5] [6].

The stereochemical configuration of this compound follows the (2S,3R) absolute configuration, consistent with L-threonine stereochemistry [5] [6]. The compound possesses two chiral centers at positions C2 and C3, with the C2 center bearing the carboxyl group and methylated amino functionality, while the C3 center contains the tert-butyl-protected hydroxyl group [1] [6]. The International Union of Pure and Applied Chemistry name for this compound is (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid [5] [6].

The fluorenylmethoxycarbonyl group adopts a planar conformation due to the extended π-conjugation system of the fluorene moiety [19]. Research on related fluorenylmethoxycarbonyl-protected amino acids demonstrates that these compounds exhibit characteristic conformational preferences, with the fluorene rings typically oriented to minimize steric interactions with the amino acid backbone [19] [20]. The N-methylation at the amino nitrogen introduces conformational constraints that influence the overall molecular geometry and reduce the flexibility of the peptide backbone compared to non-methylated analogs [16] [24].

ParameterValue
Molecular FormulaC24H29NO5 [1] [2]
Molecular Weight411.49 g/mol [1] [2]
Chemical Abstracts Service Number117106-20-4 [1] [2]
Stereochemical Configuration(2S,3R) [5] [6]
Optical Activity[α]22/D +16.0°, c = 0.5% in methanol [7] [8]
International Chemical Identifier KeyVIUVLZHFMIFLHU-VFNWGFHPSA-N [6] [11]

Thermodynamic Stability and Crystallographic Analysis

The thermodynamic properties of fluorenylmethoxycarbonyl-N-Methyl-O-tert-butyl-L-threonine reveal significant thermal stability characteristics essential for its application in peptide synthesis [1] [7]. The compound exhibits a melting point range of 220-225°C, indicating substantial intermolecular interactions within the crystalline lattice [1] [7] [8]. The predicted boiling point of 562.4±50.0°C reflects the compound's thermal robustness under standard synthetic conditions [1].

Crystallographic studies of related fluorenylmethoxycarbonyl-protected amino acids provide insights into the structural organization of these compounds in the solid state [19] [20]. Research demonstrates that fluorenylmethoxycarbonyl amino acids typically form extensive hydrogen bonding networks involving the carboxylic acid group and carbamate nitrogen [19] [20]. The fluorene moiety participates in π-π stacking interactions that contribute to the overall crystal packing stability [20] [21].

The density of fluorenylmethoxycarbonyl-N-Methyl-O-tert-butyl-L-threonine is predicted to be 1.185±0.06 g/cm³, consistent with the molecular packing efficiency observed in similar fluorenylmethoxycarbonyl derivatives [1]. The compound's predicted pKa value of 3.43±0.10 indicates the acidic nature of the carboxyl group, which is slightly reduced compared to unprotected threonine due to the electron-withdrawing effects of the fluorenylmethoxycarbonyl group [1].

Thermodynamic stability studies on fluorenylmethoxycarbonyl-protected amino acids reveal that these compounds maintain structural integrity under standard peptide synthesis conditions [4] [31]. The carbamate protecting group demonstrates remarkable stability against various nucleophiles and bases commonly employed in synthetic protocols [30] [32]. Research indicates that the C-N bond rotational barrier in carbamate-protected amino acids is approximately 3-4 kcal/mol lower than structurally analogous amides, contributing to conformational flexibility while maintaining protective functionality [30].

Thermodynamic PropertyValueReference Conditions
Melting Point220-225°C [1] [7]Standard atmospheric pressure
Predicted Boiling Point562.4±50.0°C [1]Standard atmospheric pressure
Density1.185±0.06 g/cm³ [1]Predicted at 25°C
Predicted pKa3.43±0.10 [1]Aqueous solution at 25°C
Optical Rotation[α]22/D +16.0° [7] [8]c = 0.5% in methanol

Solubility Profiles in Organic Solvents and Reaction Media

The solubility characteristics of fluorenylmethoxycarbonyl-N-Methyl-O-tert-butyl-L-threonine demonstrate excellent compatibility with organic solvents commonly employed in peptide synthesis [1] . The compound exhibits high solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone, making it suitable for various synthetic applications [1]. These solubility properties result from the hydrophobic nature of both the fluorenylmethoxycarbonyl and tert-butyl protecting groups, which significantly enhance the compound's lipophilicity compared to the parent amino acid .

Research on fluorenylmethoxycarbonyl-protected amino acids indicates that the presence of the tert-butyl protecting group further enhances solubility in organic solvents such as dimethylformamide and dichloromethane while reducing steric hindrance during coupling reactions . Comparative studies demonstrate that tert-butyl-protected derivatives exhibit superior solubility profiles compared to bulkier protecting groups, facilitating more efficient synthetic protocols .

The compound's solubility in dimethyl sulfoxide is particularly noteworthy, as this solvent is frequently employed for hydrophobic peptides and challenging coupling reactions [17] [18]. Studies on tertiary amide solutions reveal that dimethyl sulfoxide demonstrates exceptional versatility as a solvent for complex organic molecules, forming hydrogen bonds and dispersion interactions that stabilize dissolved species [18]. The compatibility with dimethyl sulfoxide extends the utility of fluorenylmethoxycarbonyl-N-Methyl-O-tert-butyl-L-threonine in specialized synthetic applications requiring harsh solvent conditions [17].

Storage recommendations specify that the compound should be maintained at 2-8°C under inert atmosphere to preserve its integrity and prevent degradation [1] [7]. The compound demonstrates stability in anhydrous organic solvents when properly stored, with recommended dissolution in anhydrous dimethylformamide or dichloromethane immediately prior to use to prevent moisture-induced decomposition .

Solvent SystemSolubilityApplication
ChloroformHigh [1]General synthetic applications
DichloromethaneHigh [1]Coupling reactions, purification
Ethyl AcetateHigh [1]Extraction procedures
Dimethyl SulfoxideHigh [1]Specialized synthetic conditions
AcetoneHigh [1]Precipitation and crystallization
DimethylformamideEnhanced Solid-phase peptide synthesis
MethanolLimited [7]Optical rotation measurements

XLogP3

4.1

Wikipedia

N-Fmoc-N-Methyl-O-tert-butyl-L-threonine

Dates

Modify: 2023-08-15

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